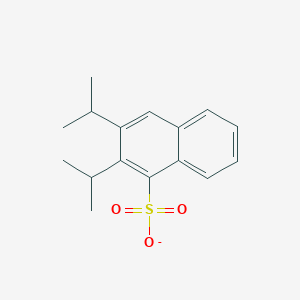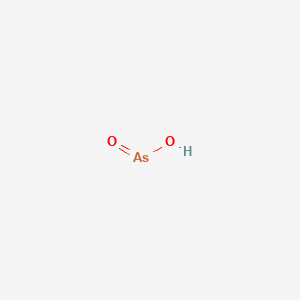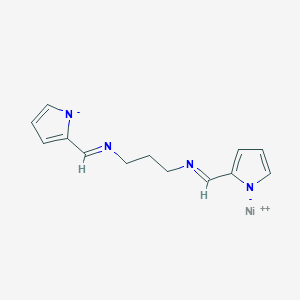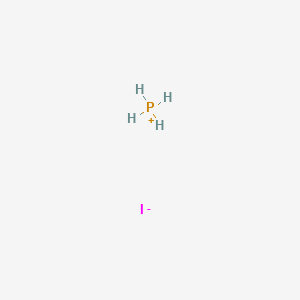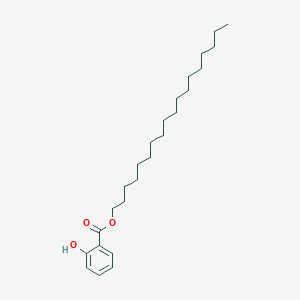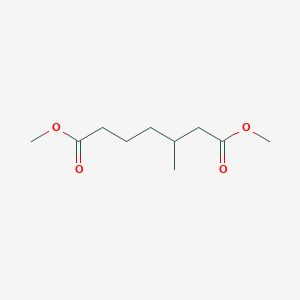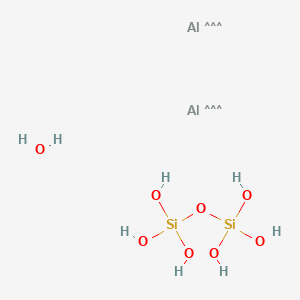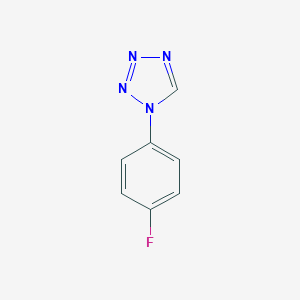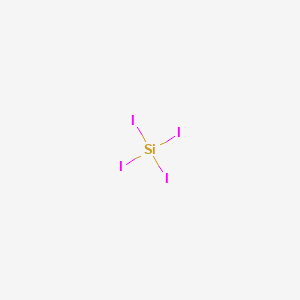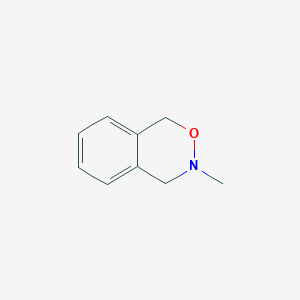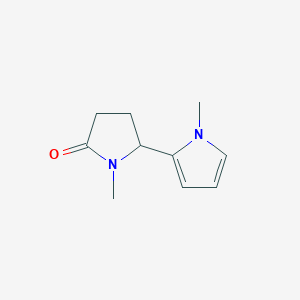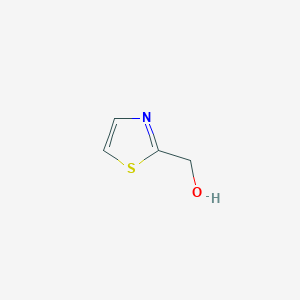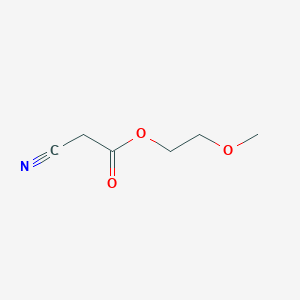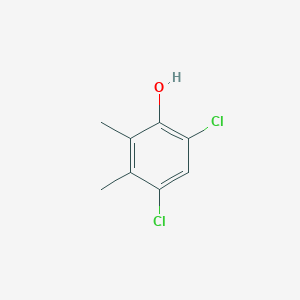
4,6-Dichloro-2,3-dimethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-2,3-dimethylphenol (DCDMP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chlorinated phenol that is synthesized through a multistep process. DCDMP has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-2,3-dimethylphenol is not fully understood, but it is believed to work by disrupting the cell membrane of microorganisms. This disrupts the normal functioning of the cell and ultimately leads to cell death. 4,6-Dichloro-2,3-dimethylphenol has also been shown to inhibit the growth of certain types of bacteria by interfering with their metabolic pathways.
Effets Biochimiques Et Physiologiques
4,6-Dichloro-2,3-dimethylphenol has been shown to have both biochemical and physiological effects. In vitro studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. 4,6-Dichloro-2,3-dimethylphenol has also been shown to have antioxidant properties, which may help protect cells from oxidative damage. In vivo studies have shown that 4,6-Dichloro-2,3-dimethylphenol can reduce inflammation and improve wound healing.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4,6-Dichloro-2,3-dimethylphenol in lab experiments is its broad-spectrum antimicrobial activity. This makes it useful for studying the effects of antimicrobial agents on a wide range of microorganisms. However, one limitation of using 4,6-Dichloro-2,3-dimethylphenol is its potential toxicity to humans and animals. Care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol to avoid exposure.
Orientations Futures
There are several future directions for research on 4,6-Dichloro-2,3-dimethylphenol. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of 4,6-Dichloro-2,3-dimethylphenol's potential as an anticancer agent. Preliminary studies have shown that 4,6-Dichloro-2,3-dimethylphenol can inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Finally, more research is needed to understand the mechanism of action of 4,6-Dichloro-2,3-dimethylphenol and its potential effects on human health and the environment.
Conclusion
In conclusion, 4,6-Dichloro-2,3-dimethylphenol is a chemical compound that has potential applications in various fields, including medicine, agriculture, and environmental science. Its broad-spectrum antimicrobial activity and antioxidant properties make it useful for studying the effects of antimicrobial agents and oxidative stress on cells. However, care must be taken when handling 4,6-Dichloro-2,3-dimethylphenol due to its potential toxicity. Future research on 4,6-Dichloro-2,3-dimethylphenol should focus on developing more efficient synthesis methods, studying its potential as an anticancer agent, and understanding its mechanism of action and potential effects on human health and the environment.
Méthodes De Synthèse
The synthesis of 4,6-Dichloro-2,3-dimethylphenol involves a multistep process that starts with the reaction of 2,4-dimethylphenol with chloroacetyl chloride to form 2-chloro-4-(chloromethyl)phenol. This intermediate is then reacted with sodium hydroxide to form 4-chloro-2-(chloromethyl)phenol. The final step involves the reaction of 4-chloro-2-(chloromethyl)phenol with sodium hydroxide and formaldehyde to form 4,6-Dichloro-2,3-dimethylphenol.
Applications De Recherche Scientifique
4,6-Dichloro-2,3-dimethylphenol has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 4,6-Dichloro-2,3-dimethylphenol has been shown to have antimicrobial properties and has been used as a disinfectant in hospitals and other healthcare settings. In agriculture, 4,6-Dichloro-2,3-dimethylphenol has been used as a pesticide to control various plant diseases. In environmental science, 4,6-Dichloro-2,3-dimethylphenol has been studied for its potential to remove pollutants from water and soil.
Propriétés
Numéro CAS |
10247-85-5 |
|---|---|
Nom du produit |
4,6-Dichloro-2,3-dimethylphenol |
Formule moléculaire |
C8H8Cl2O |
Poids moléculaire |
191.05 g/mol |
Nom IUPAC |
4,6-dichloro-2,3-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-5(2)8(11)7(10)3-6(4)9/h3,11H,1-2H3 |
Clé InChI |
UJKOQSMRLSLDHO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
SMILES canonique |
CC1=C(C(=C(C=C1Cl)Cl)O)C |
Synonymes |
4,6-Dichloro-2,3-dimethylphenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



